Enhanced Cytotoxicity in BxPC-3 Pancreatic Cancer Cells Relative to Withaferin A
In a direct comparative evaluation of withaferin A and 4-epi-withaferin A against the BxPC-3 pancreatic cancer cell line, 4-epi-withaferin A exhibited a 1.93-fold increase in cytotoxic potency compared to the parent compound [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 0.45 μM |
| Comparator Or Baseline | Withaferin A: 0.87 μM |
| Quantified Difference | 1.93-fold lower IC50 (increased potency) |
| Conditions | BxPC-3 pancreatic cancer cell line; 72 h exposure |
Why This Matters
This cell line-specific potency gain directly informs selection when designing experiments in pancreatic cancer models, where the parent withaferin A may be less effective.
- [1] Liu X, Qi W, Cooke LS, Wijeratne EMK, Xu YM, Marron MT, Gunatilaka AAL, Mahadevan D. An analog of withaferin A activates the MAPK and glutathione stress pathways and inhibits pancreatic cancer cell proliferation. Cancer Invest. 2011;29(10):668-75. View Source
